molecular formula C22H20F2N2OS B2933667 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide CAS No. 904278-51-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2933667
CAS RN: 904278-51-9
M. Wt: 398.47
InChI Key: WNOQZRVNRZYNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C22H20F2N2OS and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical and Pharmacological Studies

One key study detailed the identification of metabolites of a structurally related compound, highlighting its role as a novel inhibitor of the "funny" If current channel expressed in the sinus node of the heart, with implications for treating stable angina and atrial fibrillation. This study also explored the transporter-mediated renal and hepatic excretion of these metabolites, providing insights into its pharmacokinetics and potential therapeutic applications (Umehara et al., 2009).

Synthesis and Chemical Properties

Another aspect of research focuses on the synthetic methodologies and chemical properties of related compounds. For instance, a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction was developed, showcasing advanced techniques in organic synthesis that could be applicable to the synthesis of the chemical (Hikawa et al., 2012).

Potential Therapeutic Uses

Further, research on derivatives of dihydroquinazolinone, a core structure related to the compound , has been conducted to evaluate their potential in imaging tumor proliferation, suggesting applications in diagnostic medicine and cancer treatment. For example, a study on 18F-ISO-1, a cellular proliferative marker, evaluated its safety, dosimetry, and feasibility for imaging tumor proliferation by PET in patients with malignant neoplasms (Dehdashti et al., 2013).

Photophysical and Theoretical Studies

Additionally, photophysical and theoretical studies on dihydroquinazolinone derivatives provide insights into their optical properties, which could have implications for their use in material science or as probes in biochemical assays (Pannipara et al., 2017).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2OS/c23-17-7-3-8-18(24)21(17)22(27)25-13-19(20-9-4-12-28-20)26-11-10-15-5-1-2-6-16(15)14-26/h1-9,12,19H,10-11,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQZRVNRZYNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.